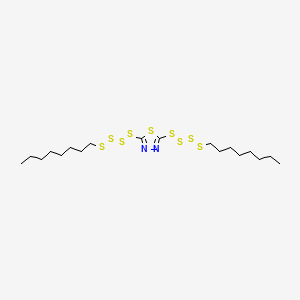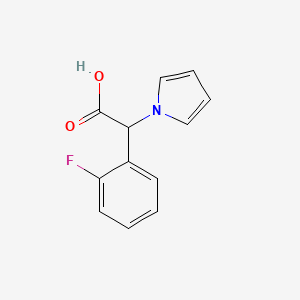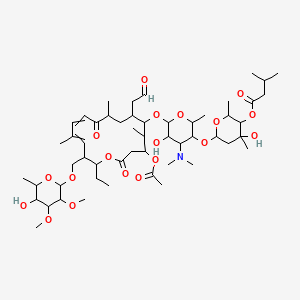![molecular formula C14H7ClF3NO3 B14129577 (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 89100-23-2](/img/structure/B14129577.png)
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone is an organic compound that features both chloro and nitro substituents on a phenyl ring, as well as a trifluoromethyl group on another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: (4-Amino-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Substitution: (4-Substituted-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Oxidation: Oxidized derivatives of the methanone group.
科学研究应用
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity to certain molecular targets, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
(4-Chloro-3-nitrophenyl)[4-methylphenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-fluorophenyl]methanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-methoxyphenyl]methanone: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
属性
CAS 编号 |
89100-23-2 |
|---|---|
分子式 |
C14H7ClF3NO3 |
分子量 |
329.66 g/mol |
IUPAC 名称 |
(4-chloro-3-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7ClF3NO3/c15-11-6-3-9(7-12(11)19(21)22)13(20)8-1-4-10(5-2-8)14(16,17)18/h1-7H |
InChI 键 |
MYVGLRYEDJUZOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
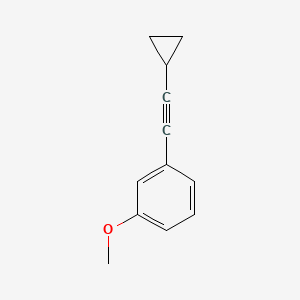
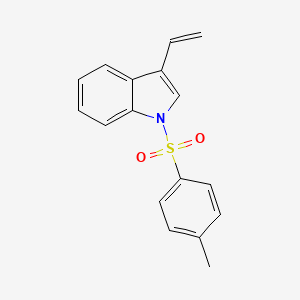

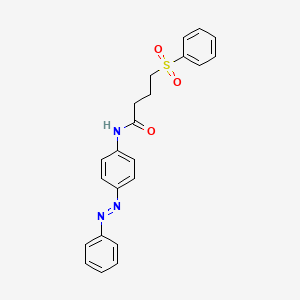
![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
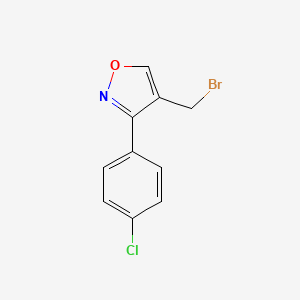

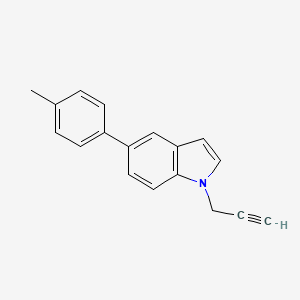
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
